Narlaprevir Narlaprevir Narlaprevir is an azabicyclohexane that is (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane substituted by [(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]aminoacyl and N-({1-[(tert-butylsulfonyl)methyl]cyclohexyl}carbamoyl)-3-methyl-L-valyl groups at positions 2S and 3, respectively. It is a hepatitis C virus (HCV) NS3/4A serine protease inhibitor (Ki = 6 nM) that is used for the treatment of chronic hepatitis C. It has a role as a hepatitis C protease inhibitor, an antiviral drug, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a sulfone, a member of ureas, a tertiary carboxamide, an azabicyclohexane, a pyrrolidinecarboxamide, a secondary carboxamide and a member of cyclopropanes.
Brand Name: Vulcanchem
CAS No.: 865466-24-6
VCID: VC0536704
InChI: InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
SMILES: CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Molecular Formula: C36H61N5O7S
Molecular Weight: 708.0 g/mol

Narlaprevir

CAS No.: 865466-24-6

Cat. No.: VC0536704

Molecular Formula: C36H61N5O7S

Molecular Weight: 708.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Narlaprevir - 865466-24-6

CAS No. 865466-24-6
Molecular Formula C36H61N5O7S
Molecular Weight 708.0 g/mol
IUPAC Name (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Standard InChI InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
Standard InChI Key RICZEKWVNZFTNZ-LFGITCQGSA-N
Isomeric SMILES CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
SMILES CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Canonical SMILES CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Appearance Solid powder

Chemical and Pharmacological Profile of Narlaprevir

Structural Characteristics

Narlaprevir (C₃₆H₆₁N₅O₇S) is a synthetic azabicyclohexane derivative with a molecular weight of 707.97 g/mol . Its structure features a (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane core substituted with two functional groups: a [(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]aminoacyl moiety at position 2S and an N-({1-[(tert-butylsulfonyl)methyl]cyclohexyl}carbamoyl)-3-methyl-L-valyl group at position 3 . This intricate design enables reversible covalent binding to the HCV NS3/4A protease active site, a mechanism critical to its antiviral activity .

The compound’s stereochemistry and ketoamide functional group contribute to its specificity for viral proteases over human analogs, with minimal inhibition observed except for cathepsin B (69% inhibition) . This selectivity reduces off-target effects, though cathepsin B’s association with malignancies warrants further study .

Mechanism of Action and Antiviral Activity

Inhibition of HCV Replication

Narlaprevir targets the NS3/4A serine protease, an enzyme essential for HCV polyprotein processing. By forming a reversible covalent bond with the protease’s catalytic serine residue, it prevents cleavage of viral polypeptides into functional proteins, halting replication . In vitro studies report a Ki of 7 ± 1 nM against HCV genotype 1 and an IC₉₀ of ~28 ng/ml in replicon assays .

Pharmacokinetics and Metabolism

Absorption and Distribution

Narlaprevir exhibits 86.5–91.4% plasma protein binding, with a volume of distribution indicating extensive tissue penetration . Administration with food enhances bioavailability, while ritonavir co-administration (100 mg) boosts exposure by inhibiting CYP3A4-mediated metabolism .

Table 1: Key Pharmacokinetic Parameters

ParameterNarlaprevir 200 mg (Cirrhotic)Narlaprevir 200 mg (Healthy)Narlaprevir 100 mg + Ritonavir (Both Groups)
Cₘₐₓ (ng/ml)563.1364.8~1,200
AUC₀–∞ (ng·h/ml)4,701.81,917.1~15,000
T₁/₂ (hours)Not reportedNot reported15–20

Data derived from single-dose studies .

Elimination Pathways

Metabolism occurs via hepatic oxidation, reduction, and N-dealkylation (primarily CYP3A4), with 81.1% excreted fecally and 3.14% renally . No clinically significant drug-drug interactions are reported beyond ritonavir-mediated CYP3A4 inhibition .

Therapeutic Guidelines and Contraindications

Indications and Dosing

Narlaprevir is indicated for HCV genotype 1 in combination with ritonavir, pegylated interferon-α, and ribavirin . Standard dosing involves 100 mg narlaprevir + 100 mg ritonavir once daily, with meal requirements to optimize absorption .

Contraindications and Precautions

  • Absolute: Pregnancy, lactation, severe neutropenia, prior HCV protease inhibitor use .

  • Relative: Lactose intolerance (tablet formulation contains lactose), concomitant CYP3A4 inducers/ inhibitors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :